molecular formula C8H9NO B3044888 6-Ethylnicotinaldehyde CAS No. 1005327-66-1

6-Ethylnicotinaldehyde

Cat. No.: B3044888
CAS No.: 1005327-66-1
M. Wt: 135.16 g/mol
InChI Key: IXIJMGBBVFLJJR-UHFFFAOYSA-N
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Description

6-Ethylnicotinaldehyde: is an organic compound with the molecular formula C8H9NO It is a derivative of nicotinaldehyde, where an ethyl group is substituted at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethylnicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 6-ethylnicotinyl alcohol . This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to yield the desired aldehyde.

Another method involves the Vilsmeier-Haack reaction , where 6-ethylnicotinic acid is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-ethylnicotinic acid followed by oxidation . This process can be optimized for large-scale production by using continuous flow reactors and heterogeneous catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 6-ethylnicotinic acid using oxidizing agents such as or .

    Reduction: It can be reduced to 6-ethylnicotinyl alcohol using reducing agents like or .

    Condensation: It can participate in condensation reactions with amines to form or with hydrazines to form .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Condensation: Primary amines or hydrazines in ethanol or methanol.

Major Products

    Oxidation: 6-Ethylnicotinic acid.

    Reduction: 6-Ethylnicotinyl alcohol.

    Condensation: Schiff bases or hydrazones.

Scientific Research Applications

6-Ethylnicotinaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-ethylnicotinaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an aldehyde substrate for enzymes such as aldehyde dehydrogenases and reductases . These enzymes catalyze the oxidation or reduction of the aldehyde group, leading to the formation of corresponding acids or alcohols. The compound’s reactivity is influenced by the presence of the ethyl group, which can affect its binding affinity and specificity towards different enzymes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: The parent compound without the ethyl substitution.

    6-Methylnicotinaldehyde: Similar structure with a methyl group instead of an ethyl group.

    6-Ethylpyridine: Lacks the aldehyde functional group.

Uniqueness

6-Ethylnicotinaldehyde is unique due to the presence of both the ethyl group and the aldehyde functional group. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. The ethyl group can also influence the compound’s biological activity by affecting its interaction with enzymes and other molecular targets.

Properties

IUPAC Name

6-ethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8-4-3-7(6-10)5-9-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIJMGBBVFLJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617082
Record name 6-Ethylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005327-66-1
Record name 6-Ethylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethylpyridine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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